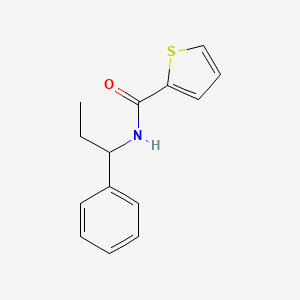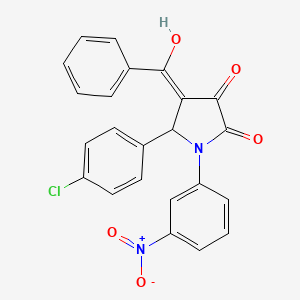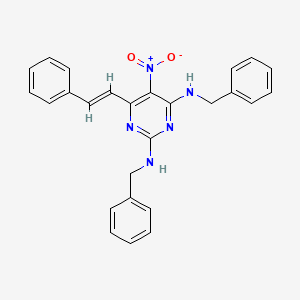
N-(1-phenylpropyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenylpropyl)-2-thiophenecarboxamide (PTPCA) is a chemical compound that has been extensively studied for its potential use in scientific research. PTPCA is a selective inhibitor of histone deacetylase 1 (HDAC1), an enzyme that plays a critical role in the regulation of gene expression.
Mecanismo De Acción
N-(1-phenylpropyl)-2-thiophenecarboxamide selectively inhibits HDAC1, which leads to an increase in the acetylation of histone proteins. This modification of histones results in changes to chromatin structure and the regulation of gene expression. Specifically, the acetylation of histones leads to the activation of tumor suppressor genes and the inhibition of oncogenes, which can ultimately lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its effects on gene expression, N-(1-phenylpropyl)-2-thiophenecarboxamide has been shown to have other biochemical and physiological effects. For example, N-(1-phenylpropyl)-2-thiophenecarboxamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3β (GSK3β), which plays a role in the regulation of glucose metabolism and the development of neurodegenerative diseases. N-(1-phenylpropyl)-2-thiophenecarboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-phenylpropyl)-2-thiophenecarboxamide in lab experiments is its selectivity for HDAC1, which allows for more precise targeting of gene expression. However, one limitation of using N-(1-phenylpropyl)-2-thiophenecarboxamide is its relatively low potency compared to other HDAC inhibitors. This can make it more difficult to achieve desired effects at lower concentrations.
Direcciones Futuras
There are several future directions for research involving N-(1-phenylpropyl)-2-thiophenecarboxamide. One area of interest is in the development of more potent HDAC inhibitors based on the structure of N-(1-phenylpropyl)-2-thiophenecarboxamide. Another area of research is in the identification of biomarkers that can be used to predict which patients will respond best to HDAC inhibitors like N-(1-phenylpropyl)-2-thiophenecarboxamide. Additionally, there is interest in studying the effects of N-(1-phenylpropyl)-2-thiophenecarboxamide on other biological pathways beyond HDAC inhibition, such as its effects on GSK3β and inflammation.
Métodos De Síntesis
The synthesis of N-(1-phenylpropyl)-2-thiophenecarboxamide involves the reaction of 2-thiophenecarboxylic acid with 1-phenylpropan-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting N-(1-phenylpropyl)-2-thiophenecarboxamide is then purified using column chromatography or recrystallization techniques.
Aplicaciones Científicas De Investigación
N-(1-phenylpropyl)-2-thiophenecarboxamide has been used in a variety of scientific research applications. One major area of study is in the field of cancer research, where HDAC inhibitors like N-(1-phenylpropyl)-2-thiophenecarboxamide have been shown to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis. N-(1-phenylpropyl)-2-thiophenecarboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in the treatment of inflammatory disorders such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(1-phenylpropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-2-12(11-7-4-3-5-8-11)15-14(16)13-9-6-10-17-13/h3-10,12H,2H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGFKSVKGOXUNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(dipropylamino)propyl]-2-(hydroxyimino)acetamide](/img/structure/B5458772.png)

![2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5458782.png)
![2-{1-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5458788.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B5458791.png)
![(4aS*,8aR*)-6-(5,6-dimethylpyrimidin-4-yl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5458792.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5458798.png)
![1-(2-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine](/img/structure/B5458801.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5458809.png)
![(3R*,4R*)-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5458813.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(methylamino)ethyl]-3-isoxazolecarboxamide hydrochloride](/img/structure/B5458815.png)
![2-[(1-ethyl-1H-pyrazol-3-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5458819.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethylurea](/img/structure/B5458836.png)
